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molecular formula C19H31N3 B5884184 1-benzyl-N-methyl-N-(1-methyl-4-piperidinyl)-4-piperidinamine

1-benzyl-N-methyl-N-(1-methyl-4-piperidinyl)-4-piperidinamine

Cat. No. B5884184
M. Wt: 301.5 g/mol
InChI Key: KUFNQPDVXMENIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07538111B2

Procedure details

In operating analogously to preparation LXXI, starting with N-methyl-4-piperidinone and 1-benzyl-4-(methylamino)piperidine, the product sought after is obtained as a yellow oil (yield=66%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
66%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][C:5](=O)[CH2:4][CH2:3]1.[CH2:9]([N:16]1[CH2:21][CH2:20][CH:19]([NH:22][CH3:23])[CH2:18][CH2:17]1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[CH3:23][N:22]([CH:19]1[CH2:18][CH2:17][N:16]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:21][CH2:20]1)[CH:5]1[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCC(CC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)NC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In operating analogously to preparation LXXI

Outcomes

Product
Name
Type
product
Smiles
CN(C1CCN(CC1)C)C1CCN(CC1)CC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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